2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide
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Overview
Description
2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide is a complex organic compound that features a naphthalene ring, a quinoline moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide typically involves the following steps:
Formation of the naphthalen-1-yloxy group: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.
Synthesis of the quinolin-8-ylmethylideneamino group: This involves the condensation of quinoline-8-carbaldehyde with an amine to form the imine linkage.
Coupling of the two moieties: The final step involves coupling the naphthalen-1-yloxy group with the quinolin-8-ylmethylideneamino group through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: The naphthalene and quinoline rings can be oxidized under strong oxidizing conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The naphthalen-1-yloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the naphthalene and quinoline rings.
Reduction: The corresponding amine derivative.
Substitution: Substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(naphthalen-1-yloxy)propanamide: Similar in structure but with diethyl groups instead of the quinoline moiety.
2-(naphthalen-1-yloxy)-N-phenylacetamide: Contains a phenylacetamide group instead of the quinoline moiety.
Uniqueness
2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide is unique due to the presence of both the naphthalene and quinoline rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16(28-21-13-5-8-17-7-2-3-12-20(17)21)23(27)26-25-15-19-10-4-9-18-11-6-14-24-22(18)19/h2-16H,1H3,(H,26,27)/b25-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZNXGHJPOXLNM-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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